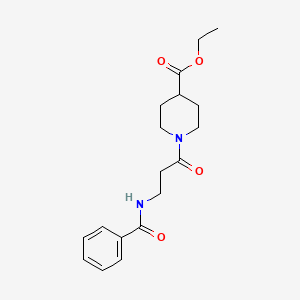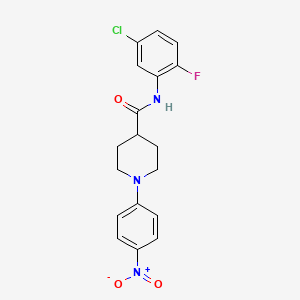
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one
説明
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as BMBPO, is a compound that has been extensively studied for its potential applications in scientific research. BMBPO belongs to the family of oxazolones and has been found to exhibit interesting biological properties that make it a promising candidate for various research applications.
作用機序
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one exerts its biological effects through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes. 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for use in scientific research. It exhibits potent biological activity and can be used at low concentrations, making it a cost-effective research tool. However, 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of research is the development of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one's potential use in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, the use of 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs for cancer therapy is an area of active research.
科学的研究の応用
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer therapy. It has also been found to exhibit antimicrobial properties and can be used as an antibacterial and antifungal agent. Additionally, 2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(4-methoxy-3-propoxyphenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-10-25-18-12-13(8-9-17(18)24-2)11-16-20(23)26-19(22-16)14-6-4-5-7-15(14)21/h4-9,11-12H,3,10H2,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVOYXYSORFYCD-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-4-(4-methoxy-3-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4773555.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4773576.png)
![3-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4773580.png)


![1-ethyl-3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4773589.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4773596.png)

![5-isobutyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4773637.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4773645.png)
![2-fluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4773649.png)